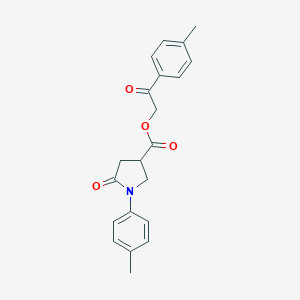
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MBP-3, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its use as a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins involved in disease progression. For example, in cancer cells, N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects:
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce the accumulation of amyloid-beta protein in Alzheimer's disease, and improve cognitive function in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively simple synthesis method, which allows for easy production and testing in laboratory settings. However, one limitation of N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, including its potential use as a therapeutic agent for other diseases, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential side effects. Finally, the development of more soluble formulations of N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide could improve its potential for clinical use.
合成法
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 6-methyl-2-aminobenzothiazole with 4-methylphenylacetic acid, followed by the addition of pyrrolidine-2,5-dione and acetic anhydride. The resulting compound is then purified through column chromatography, yielding N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
科学的研究の応用
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and reduce the accumulation of amyloid-beta protein in Alzheimer's disease.
特性
製品名 |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
分子式 |
C20H19N3O2S |
分子量 |
365.5 g/mol |
IUPAC名 |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O2S/c1-12-3-6-15(7-4-12)23-11-14(10-18(23)24)19(25)22-20-21-16-8-5-13(2)9-17(16)26-20/h3-9,14H,10-11H2,1-2H3,(H,21,22,25) |
InChIキー |
AITPLIVYQXCFGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
正規SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate](/img/structure/B271132.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271134.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)






